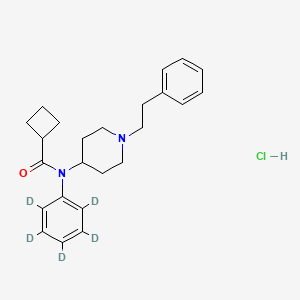
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenethylpiperidine moiety and a cyclobutanecarboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: This step involves the alkylation of the piperidine ring with a phenethyl halide under basic conditions.
Formation of the Cyclobutanecarboxamide Group: This involves the reaction of the intermediate with a cyclobutanecarboxylic acid derivative.
Final Hydrochloride Formation: The compound is then converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen and the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the phenethyl group.
Reduction Products: Reduced forms of the cyclobutanecarboxamide group.
Substitution Products: Substituted derivatives at the piperidine nitrogen or phenyl rings.
科学研究应用
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclobutanecarboxamide: Lacks the deuterium labeling.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)butanamide: Similar structure but with a butanamide group instead of cyclobutanecarboxamide.
Uniqueness: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is unique due to its specific structural features, such as the deuterium labeling and the presence of both piperidine and cyclobutanecarboxamide groups
生物活性
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound related to the opioid class, particularly analogs of fentanyl. The structural modifications in this compound suggest potential variations in biological activity, particularly concerning analgesic effects and receptor interactions. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which influence its interaction with biological systems. The presence of the cyclobutane ring and piperidine moiety is significant in determining its affinity for opioid receptors.
| Property | Value |
|---|---|
| Molecular Formula | C19H24D5N2O |
| Molecular Weight | 314.48 g/mol |
| CAS Number | Not yet assigned |
| Chemical Structure | Chemical Structure |
The primary mechanism of action for this compound is likely through the modulation of the mu-opioid receptors (MOR). Similar compounds have shown that alterations in the side chains can significantly affect their binding affinity and efficacy at these receptors. The structural changes in N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide may enhance its analgesic properties compared to traditional opioids.
Pharmacological Profile
Research indicates that compounds structurally related to fentanyl exhibit various degrees of potency and selectivity for opioid receptors. The following table summarizes findings from studies on similar analogs:
| Compound Name | ED50 (µg/kg) | Potency Ratio | Therapeutic Index |
|---|---|---|---|
| N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl) | 2.0 | 1.0 | Low |
| N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | 20.5 | 1.37 | Higher |
| N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | 21.0 | 1.33 | Higher |
Case Studies
Several studies have evaluated the biological activity of fentanyl analogs, providing insights into their analgesic effects:
-
Study on Fentanyl Analog Efficacy :
- A study assessed various fentanyl analogs, concluding that modifications to the piperidine ring enhanced analgesic effects while maintaining a lower toxicity profile compared to fentanyl itself. The study measured pain response using formalin-induced hind paw licking tests.
-
Opioid Receptor Interaction :
- Research demonstrated that modifications in the phenethyl group significantly affected binding affinity to MOR, suggesting that N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide could exhibit enhanced efficacy due to its unique structure.
-
Toxicological Assessment :
- Toxicity studies indicated that certain analogs had a higher therapeutic index than fentanyl, suggesting a safer profile for potential clinical applications.
属性
分子式 |
C24H31ClN2O |
|---|---|
分子量 |
404.0 g/mol |
IUPAC 名称 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H/i2D,5D,6D,12D,13D; |
InChI 键 |
UMBMPZKCTUJNNA-LVFZOROGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCC4)[2H])[2H].Cl |
规范 SMILES |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















